Lipstatin

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

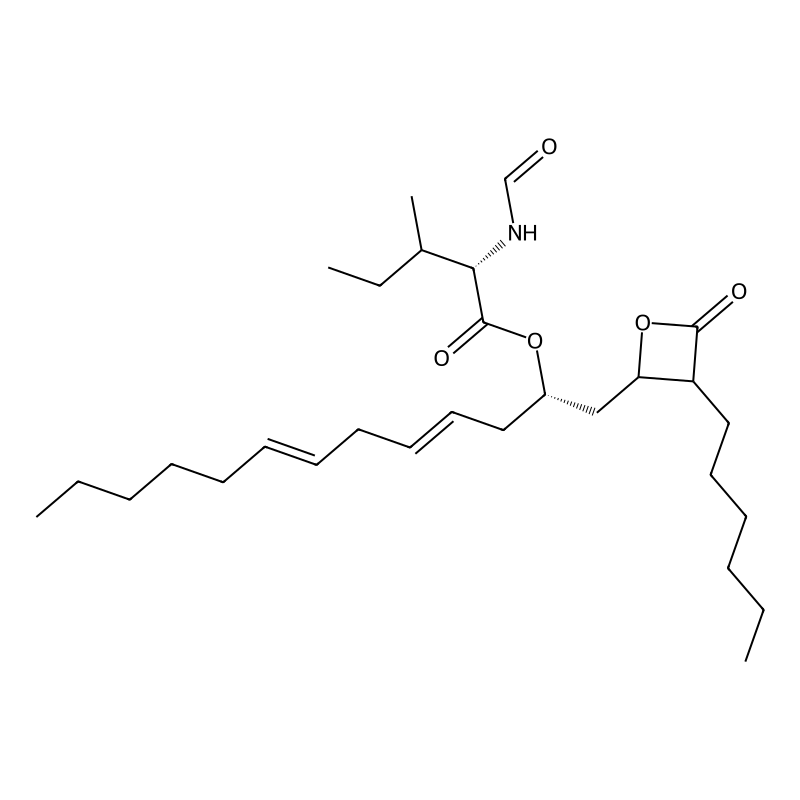

Lipstatin is a potent, irreversible inhibitor of pancreatic lipase, a key enzyme involved in the digestion of dietary fats. It was first isolated from the actinobacterium Streptomyces toxytricini in the late 1980s and has garnered attention for its significant role in weight management and obesity treatment. The compound features a unique structure that includes a β-lactone ring, which is crucial for its inhibitory activity against pancreatic lipase. The chemical formula of lipstatin is CHO, and it exhibits a molecular weight of approximately 370.54 g/mol .

Lipstatin functions primarily through its irreversible binding to pancreatic lipase, which prevents the enzyme from hydrolyzing triglycerides into free fatty acids and glycerol. The mechanism involves the formation of a covalent bond between the serine residue at the active site of lipase and the β-lactone moiety of lipstatin. This interaction results in a significant decrease in lipid absorption in the gastrointestinal tract, leading to weight loss effects .

The inhibition potency of lipstatin is characterized by an IC value of approximately 0.14 µM, indicating its strong affinity for pancreatic lipase .

As an inhibitor of pancreatic lipase, lipstatin plays a critical role in managing obesity and related metabolic disorders. By blocking lipid absorption, it leads to reduced caloric intake from fats, making it effective for weight loss. Lipstatin's biological activity has been further explored through its structural analogs, notably orlistat, which has been developed into a widely used antiobesity drug .

In addition to weight management, studies have indicated potential roles for lipstatin in modulating metabolic pathways and influencing gut microbiota composition, although these areas require further investigation to elucidate their full implications .

The biosynthesis of lipstatin involves complex biochemical pathways within Streptomyces toxytricini. Key steps include:

- Claisen Condensation: The backbone is formed through the Claisen condensation of fatty acid precursors—octanoic acid and tetradeca-5,8-dienoic acid.

- Formation of β-Lactone: A series of enzymatic reactions lead to the formation of the β-lactone structure. This includes reduction and nucleophilic attack processes involving acyl carrier proteins.

- Incorporation of N-formyl-L-leucine: The side chain is derived from L-leucine, which undergoes activation and formylation before being incorporated into the final structure .

Total synthesis methods have also been explored in laboratory settings using various organic synthesis techniques, including Lewis acid-promoted cycloaddition reactions .

Lipstatin's primary application lies in its use as an antiobesity agent. Its derivative, orlistat, is marketed under trade names such as Xenical and Alli for weight management. Beyond obesity treatment, research indicates potential applications in metabolic syndrome management and possibly even in cancer therapy due to its effects on lipid metabolism .

Additionally, lipstatin has been studied for its potential use in understanding metabolic pathways and developing new therapeutic strategies targeting lipid absorption disorders.

Interaction studies have focused on understanding how lipstatin binds to pancreatic lipase and other enzymes involved in lipid metabolism. These studies utilize techniques such as molecular docking simulations and kinetic assays to elucidate binding affinities and inhibition mechanisms.

Research has also explored the effects of lipstatin on gut microbiota, suggesting that it may influence microbial composition and activity related to fat metabolism . Such interactions could provide insights into broader implications for metabolic health.

Lipstatin shares structural similarities with several compounds that also inhibit lipases or esterases. Key similar compounds include:

- Orlistat: A hydrogenated derivative of lipstatin used clinically as an antiobesity agent.

- Esterastin: An esterase inhibitor that contains a similar β-lactone structure but differs in its side chain composition.

- Cilostazol: A phosphodiesterase inhibitor that also affects lipid metabolism but through different mechanisms.

Comparison TableCompound Main Action Structural Features Clinical Use Lipstatin Inhibits pancreatic lipase β-lactone ring Research/Obesity Orlistat Inhibits pancreatic lipase Saturated derivative Antiobesity Esterastin Inhibits esterases β-lactone structure Research Cilostazol Phosphodiesterase inhibitor Different mechanism Cardiovascular issues

| Compound | Main Action | Structural Features | Clinical Use |

|---|---|---|---|

| Lipstatin | Inhibits pancreatic lipase | β-lactone ring | Research/Obesity |

| Orlistat | Inhibits pancreatic lipase | Saturated derivative | Antiobesity |

| Esterastin | Inhibits esterases | β-lactone structure | Research |

| Cilostazol | Phosphodiesterase inhibitor | Different mechanism | Cardiovascular issues |

Lipstatin's unique β-lactone structure distinguishes it from these compounds by providing specific inhibitory action against pancreatic lipase, making it particularly effective for fat digestion inhibition .

Molecular Formula and Stereochemical Configuration

Lipstatin possesses the molecular formula C29H49NO5 (molecular weight: 491.7 g/mol) . Its structure integrates four stereocenters and two double bonds, conferring distinct geometric constraints:

Crystallographic and NMR analyses confirm that stereochemical integrity is critical for lipase-binding activity, as epimerization or double-bond isomerization abolishes inhibitory effects .

β-Lactone Core and N-Formyl-L-Leucine Ester Functional Groups

Lipstatin’s structure comprises two dominant functional motifs (Table 1):

Table 1: Key Functional Groups in Lipstatin

The β-lactone moiety arises biosynthetically via intramolecular cyclization of a 3,5-dihydroxy fatty acid intermediate, catalyzed by a 3β-hydroxysteroid dehydrogenase homolog (lstD) . The N-formyl group on the leucine residue is appended by a dedicated formyltransferase (lstF) .

Physicochemical Properties: Solubility, Stability, and Reactivity

Solubility

- Polar solvents: Soluble in dimethyl sulfoxide (DMSO; 406.75 mM) and acetonitrile .

- Nonpolar solvents: Limited solubility in hexane or water due to the hydrophobic C13 alkyl chain .

Stability

- Thermal degradation: Decomposes above 80°C, with the β-lactone ring undergoing hydrolytic cleavage .

- Storage conditions: Stable for 6 months at -80°C under inert atmospheres; aqueous solutions hydrolyze within days at 25°C .

Reactivity

- β-Lactone ring: Susceptible to nucleophilic attack by water or alcohols, yielding open-chain dihydroxy acids .

- Ester group: Base-catalyzed saponification releases N-formyl-L-leucine and the fatty acid backbone .

Reaction PathwayHydrolysis of the β-lactone proceeds via:$$\text{Lipstatin} + \text{H}_2\text{O} \rightarrow \text{(3S,5S)-3,5-dihydroxyhexadecadienoic acid} + \text{N-formyl-L-leucine} \quad $$

The biosynthesis of lipstatin in Streptomyces toxytricini relies on the precise integration of three essential precursors: linoleic acid, octanoic acid, and L-leucine [1] [2]. These precursors undergo complex metabolic transformations to generate the unique β-lactone structure that characterizes lipstatin [1] [3].

Linoleic acid serves as the primary carbon source for the tetradecadienoic acid moiety of the lipstatin backbone [4] [5]. Through incomplete β-oxidation, linoleic acid is converted to 3-hydroxytetradeca-5,8-dienyl-coenzyme A, which retains the characteristic double bond configuration at positions 5 and 8 [1] [4]. This transformation involves two cycles of β-oxidation that shorten the eighteen-carbon linoleic acid to a fourteen-carbon intermediate while preserving the essential unsaturated fatty acid features [5] [4].

Octanoic acid functions as the source of the hexyl side chain that forms the α-branched component of the lipstatin structure [1] [2]. The metabolic processing of octanoic acid involves its activation to octanoyl-coenzyme A through the action of acyl-coenzyme A synthetase homologues encoded within the lipstatin biosynthetic operons [1] [6]. Subsequently, octanoyl-coenzyme A undergoes carboxylation and loading onto acyl carrier protein to form hexyl-malonyl-acyl carrier protein, which serves as the nucleophilic partner in the subsequent Claisen condensation reaction [2] [1].

L-leucine provides the amino acid component that is incorporated into the final lipstatin structure as an N-formyl-L-leucine ester [1] [2]. The incorporation of leucine occurs through a two-step process involving initial activation by nonribosomal peptide synthetase enzymes, followed by formylation of the α-amine group [1] [7]. This formylated leucine residue is then esterified to the 5-hydroxyl group of the β-lactone backbone through nucleophilic attack mechanisms [7] [1].

| Precursor | Carbon Contribution | Metabolic Transformation | Final Product Component |

|---|---|---|---|

| Linoleic Acid | C14 backbone | Incomplete β-oxidation | 3-hydroxytetradeca-5,8-dienyl-CoA [1] |

| Octanoic Acid | C6 side chain | Carboxylation and ACP loading | Hexyl-malonyl-ACP [1] |

| L-Leucine | Amino acid moiety | Activation and formylation | N-formyl-L-leucine ester [1] |

The stoichiometric requirements for lipstatin biosynthesis demonstrate specific molar ratios of these precursors [8] [9]. Experimental evidence indicates that the addition of L-leucine at concentrations of 45.72 millimolar produces optimal lipstatin yields, while octanoic acid supplementation at 31.2 millimolar enhances production efficiency [9] [8]. The temporal aspects of precursor feeding also influence biosynthetic outcomes, with L-leucine addition proving most effective during the middle phase of fermentation and octanoic acid supplementation being optimal during the late fermentation phase when lipstatin synthesis reaches maximum activity [9] [10].

Enzymatic Mechanisms of β-Lactone Ring Formation

The formation of the β-lactone ring represents the defining structural feature of lipstatin and involves sophisticated enzymatic mechanisms that ensure proper stereochemistry and ring closure [1] [11]. The β-lactone ring formation occurs through a multi-step process involving reduction of the β-keto group followed by spontaneous nucleophilic cyclization [1] [7].

The initial step in β-lactone formation involves the reduction of the 3-keto group present in the biosynthetic intermediate [1] [7]. This reduction is catalyzed by LstD, a 3β-hydroxysteroid dehydrogenase homologue that belongs to the extended-short-chain dehydrogenase/reductase superfamily [1] [11]. The LstD enzyme demonstrates specificity for the L-configuration of 3-hydroxyacyl substrates and utilizes nicotinamide adenine dinucleotide as the electron acceptor [1] [7]. The catalytic mechanism involves the formation of a ternary complex between the enzyme, substrate, and cofactor, with specific amino acid residues facilitating hydride transfer and substrate positioning [7] [11].

Following the reduction step, the newly formed 3-hydroxyl group initiates spontaneous nucleophilic attack on the carbonyl moiety of the acyl carrier protein-tethered intermediate [1] [7]. This intramolecular cyclization reaction results in the formation of the four-membered β-lactone ring with concurrent release of the acyl carrier protein [7] [1]. The spontaneous nature of this cyclization reflects the thermodynamic favorability of ring closure under the specific geometric constraints imposed by the enzyme-substrate complex [11] [7].

The stereochemical outcome of β-lactone formation is controlled by the spatial arrangement of functional groups within the enzyme active site [5] [1]. The LstD enzyme ensures the formation of the 2,3-trans-disubstituted β-propiolactone configuration that characterizes active lipstatin [1] [11]. This stereochemical control is achieved through specific hydrogen bonding interactions and steric constraints that favor the thermodynamically stable trans-configuration [7] [11].

Experimental evidence demonstrates that displacement of the H-2 proton with solvent proton occurs during the β-lactone formation process [1] [11]. This isotope exchange reaction suggests the involvement of enolate intermediates that allow for proton-deuterium exchange when reactions are conducted in deuterated solvents [4] [1]. The mechanistic significance of this exchange indicates that the β-lactone formation involves transient carbanionic species that can undergo proton exchange with the surrounding medium [11] [1].

| Enzymatic Step | Enzyme | Cofactor | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Keto Reduction | LstD | NAD+ | 3-Hydroxyl intermediate [1] | L-configuration [7] |

| Ring Cyclization | Spontaneous | None | β-Lactone ring [1] | 2,3-trans-disubstituted [11] |

| Proton Exchange | LstD-mediated | H2O/D2O | Isotope incorporation [1] | Retention of configuration [11] |

Role of the lst Operon in Lipstatin Production

The lst operon represents a six-gene cluster that contains all the essential genetic elements required for lipstatin biosynthesis in Streptomyces toxytricini [1] [3]. This operon demonstrates remarkable functional organization with each gene product contributing specific catalytic activities to the overall biosynthetic pathway [1] [6].

The lstA and lstB genes encode β-ketoacyl-acyl carrier protein synthase III homologues that function as a heterodimeric complex [1] [5]. Unlike typical β-ketoacyl-acyl carrier protein synthase enzymes that operate as homodimers, LstA and LstB form an unusual heterodimer that catalyzes the nondecarboxylating Claisen condensation between octanoyl-coenzyme A and 3-hydroxytetradeca-5,8-dienyl-coenzyme A substrates [5] [1]. The LstA subunit contains the characteristic cysteine-histidine-asparagine catalytic triad and forms the acyl-cysteine enzyme intermediate with the octanoyl substrate [5] [3]. The LstB subunit lacks this catalytic triad but possesses a critical glutamate residue that functions either as a base for α-carbon deprotonation or as a nucleophile for Michael-type addition reactions [5] [1].

The lstC gene encodes an acyl-coenzyme A synthetase homologue responsible for the activation of fatty acid substrates [1] [3]. LstC catalyzes the adenosine triphosphate-dependent formation of acyl-coenzyme A thioesters from free fatty acids, particularly octanoic acid and linoleic acid derivatives [1] [6]. The enzyme demonstrates broad substrate specificity, accommodating variations in chain length, saturation degree, and stereochemistry of fatty acyl substrates [5] [1].

The lstD gene encodes the 3β-hydroxysteroid dehydrogenase homologue that performs the critical reduction and ring formation steps [1] [7]. LstD catalyzes the nicotinamide adenine dinucleotide-dependent reduction of the β-keto group in the biosynthetic intermediate while simultaneously facilitating the formation of the β-lactone ring [7] [1]. Gene knockout experiments demonstrate that deletion of lstD results in the accumulation of the unreduced ketone intermediate, confirming its essential role in the final steps of lipstatin biosynthesis [1] [7].

The lstE gene encodes a nonribosomal peptide synthetase that incorporates the leucine residue into the lipstatin structure [1] [3]. The LstE enzyme contains three functional domains: a condensation-like domain, an adenylation domain, and a peptidyl carrier protein domain [1] [6]. The adenylation domain demonstrates specificity for L-leucine, as determined by the Stachelhaus code analysis that reveals 70% identity to known leucine-activating adenylation domains [1] [3].

The lstF gene encodes a formyltransferase enzyme responsible for the N-formylation of the leucine residue [1] [3]. LstF catalyzes the transfer of a formyl group to the α-amine of the peptidyl carrier protein-tethered leucine, forming the N-formyl-L-leucine intermediate [7] [1]. The enzyme contains conserved asparagine, histidine, and aspartate residues that constitute the catalytic machinery for formyl group transfer [1] [6].

| Gene | Enzyme Function | Catalytic Activity | Knockout Phenotype | Essential Domains |

|---|---|---|---|---|

| lstA | β-Ketoacyl-ACP synthase III | Acyl-enzyme formation [5] | No lipstatin production [1] | Cys-His-Asn triad [5] |

| lstB | β-Ketoacyl-ACP synthase III | Enolate formation [5] | No lipstatin production [1] | Catalytic glutamate [5] |

| lstC | Acyl-CoA synthetase | Fatty acid activation [1] | No lipstatin production [1] | ATP-binding domain [6] |

| lstD | 3β-Hydroxysteroid dehydrogenase | Keto reduction/cyclization [7] | Keto intermediate accumulation [1] | NAD-binding domain [7] |

| lstE | Nonribosomal peptide synthetase | Leucine activation [1] | δ-Lactone formation [7] | A-PCP domains [3] |

| lstF | Formyltransferase | N-formylation [1] | δ-Lactone formation [7] | Conserved catalytic residues [6] |

Complementation experiments demonstrate that the entire lst operon is both necessary and sufficient for lipstatin production [1] [3]. Heterologous expression of the complete operon in Streptomyces lividans results in lipstatin production at approximately 30% of the yield observed in the native Streptomyces toxytricini host [1] [6]. Large deletion mutants lacking the entire operon completely abolish lipstatin production, while restoration of the operon through chromosomal integration fully restores biosynthetic capability [1] [3].

Claisen Condensation and Fatty Acid β-Oxidation Modifications

The Claisen condensation reaction catalyzed by the LstA-LstB heterodimer represents the central carbon-carbon bond forming step in lipstatin biosynthesis [1] [5]. This reaction demonstrates unique mechanistic features that distinguish it from conventional fatty acid biosynthetic processes [5] [4].

The Claisen condensation proceeds through a head-to-head coupling mechanism between the activated octanoyl and tetradecadienoyl substrates [1] [5]. The LstA subunit initially forms a covalent acyl-cysteine intermediate with octanoyl-coenzyme A through nucleophilic attack by the active site cysteine residue [5] [1]. This acyl-enzyme intermediate positions the octanoyl chain for subsequent condensation while releasing coenzyme A [5] [3]. The LstB subunit facilitates the deprotonation of the α-carbon of the tethered octanoyl group, generating an enolate anion that serves as the nucleophilic species for carbon-carbon bond formation [5] [1].

The tetradecadienoyl substrate undergoes nucleophilic attack by the octanoyl enolate at the carbonyl carbon, resulting in the formation of a twenty-two carbon α-branched β-ketoacid intermediate [1] [5]. This condensation reaction proceeds with unidirectional stereochemistry, producing the specific α-alkyl configuration required for subsequent enzymatic transformations [5] [1]. The resulting β-ketoacid intermediate demonstrates inherent instability and tends to undergo spontaneous decarboxylation to form a twenty-one carbon hydrocarbon side product [5] [4].

The fatty acid β-oxidation pathway modifications that generate the tetradecadienoyl substrate represent specialized adaptations of the normal β-oxidation machinery [1] [4]. Linoleic acid undergoes incomplete β-oxidation through two cycles that remove four carbon units while preserving the characteristic double bond configuration [4] [5]. The first β-oxidation cycle involves the standard sequence of acyl-coenzyme A dehydrogenase, enoyl-coenzyme A hydratase, 3-hydroxyacyl-coenzyme A dehydrogenase, and thiolase activities [12] [13].

During the second β-oxidation cycle, the pathway diverges from normal fatty acid catabolism through the intervention of specialized enzymes that introduce the 3-hydroxyl group required for Claisen condensation [1] [4]. The 3-hydroxyl group is introduced through the action of enoyl reductase and enoyl hydratase homologues that modify the normal β-oxidation sequence [2] [4]. These modifications ensure that the tetradecadienoyl intermediate retains the 3-hydroxyl substituent necessary for subsequent biosynthetic transformations [1] [2].

The stereochemical control of the β-oxidation modifications ensures the production of the L-configuration 3-hydroxyacyl intermediate [1] [7]. This stereochemical specificity is achieved through the action of L-specific 3-hydroxyacyl-coenzyme A dehydrogenases that selectively oxidize substrates with the L-configuration [14] [15]. The preservation of stereochemistry throughout the β-oxidation process is essential for the subsequent Claisen condensation and β-lactone formation steps [1] [7].

| Reaction Step | Enzyme System | Substrate | Product | Stereochemical Control |

|---|---|---|---|---|

| Initial β-oxidation | Standard β-oxidation enzymes [12] | Linoleic acid | Hexadecadienoyl-CoA | Maintained double bonds [4] |

| Modified β-oxidation | Specialized enoyl enzymes [2] | Hexadecadienoyl-CoA | 3-Hydroxytetradecadienoyl-CoA | L-configuration [1] |

| Claisen condensation | LstA-LstB heterodimer [5] | Two acyl substrates | α-Branched β-ketoacid | Unidirectional coupling [1] |

| Stabilization | LstD reduction [7] | β-Ketoacid intermediate | β-Hydroxyacid | Prevention of decarboxylation [5] |